adamantane-1-carbonitrile

Description

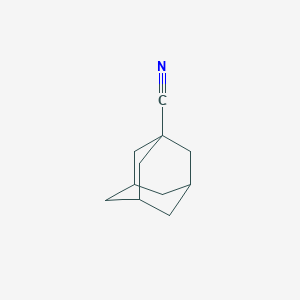

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

adamantane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFZASRJFRAEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-42-2 | |

| Record name | 1-Cyanoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Adamantane-1-carbonitrile from Adamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing adamantane-1-carbonitrile from adamantane. The document details direct cyanation methods and multi-step syntheses proceeding through key adamantane intermediates. For each significant reaction, detailed experimental protocols are provided, and all quantitative data is summarized in structured tables for comparative analysis. The logical flow of the synthetic pathways is illustrated using diagrams generated with Graphviz (DOT language).

Direct C-H Cyanation of Adamantane

Direct functionalization of the adamantane C-H bond offers an efficient route to this compound, minimizing the number of synthetic steps. Two notable methods are highlighted below.

PINO-Catalyzed Radical Cyanation

A selective method for the C(sp³)–H cyanation of adamantane involves the use of Phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent. The cyano group is transferred from p-toluenesulfonyl cyanide (TsCN). This approach provides a novel way to achieve functionalized adamantanes that can be challenging to prepare otherwise.[1]

Experimental Protocol: PINO-Catalyzed Cyanation of Adamantane [1]

-

To a reaction vessel, add adamantane (1 equiv), p-toluenesulfonyl cyanide (TsCN) (2 equiv), ceric ammonium nitrate (CAN) (1 equiv), lithium carbonate (Li₂CO₃) (1 equiv), and N-hydroxyphthalimide (NHPI) (0.2 equiv).

-

Add dichloroethane (DCE) (5 mL) as the solvent.

-

Stir the reaction mixture for 16 hours at 75 °C.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture over a pad of silica gel.

-

Elute the product using ethyl acetate (50 mL), followed by acetonitrile (50 mL), and then another portion of ethyl acetate (50 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain this compound.

Molybdenum-Catalyzed Direct Cyanation

An alternative direct approach utilizes a molybdenum hexacarbonyl catalyst in the presence of acetonitrile and tetrabromomethane.[2] This method provides a high yield of the desired product.

Experimental Protocol: Molybdenum-Catalyzed Direct Cyanation of Adamantane [2]

-

In a pressure-resistant vessel (e.g., a sealed tube or microreactor), combine adamantane (1 equiv), acetonitrile (in excess, serving as both reagent and solvent), tetrabromomethane (CBr₄), and a catalytic amount of molybdenum hexacarbonyl (Mo(CO)₆).

-

Seal the vessel and heat the reaction mixture to 140–160 °C for 6 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

The product, this compound, can be isolated and purified from the reaction mixture using standard techniques such as column chromatography.

Table 1: Comparison of Direct Cyanation Methods

| Method | Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PINO-Catalyzed | NHPI/CAN/TsCN/Li₂CO₃ | DCE | 75 | 16 | up to 71[1] |

| Molybdenum-Catalyzed | Mo(CO)₆/CBr₄/CH₃CN | Acetonitrile | 140–160 | 6 | 85[2] |

Multi-Step Synthesis via Adamantane-1-carboxylic Acid

A common and reliable strategy for the synthesis of this compound involves the initial carboxylation of adamantane to form adamantane-1-carboxylic acid. This intermediate is then converted to the nitrile.

Synthesis of Adamantane-1-carboxylic Acid

Adamantane can be carboxylated using a mixture of formic acid and sulfuric acid, with t-butyl alcohol facilitating the reaction.[3]

Experimental Protocol: Synthesis of Adamantane-1-carboxylic Acid [3]

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 96% sulfuric acid (4.8 moles), carbon tetrachloride (100 mL), and adamantane (0.100 mole).

-

Cool the stirred mixture to 17–19 °C in an ice bath and add 98% formic acid (1 mL).

-

Prepare a solution of t-butyl alcohol (0.40 mole) in 98–100% formic acid (1.2 moles).

-

Add the t-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

-

Stir the reaction mixture for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice (700 g).

-

Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

-

Combine the organic layers and wash with 15N ammonium hydroxide (110 mL).

-

Collect the precipitated ammonium 1-adamantanecarboxylate by filtration.

-

Suspend the salt in water (250 mL) and acidify with 12N hydrochloric acid (25 mL).

-

Extract the product with chloroform (100 mL).

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude adamantane-1-carboxylic acid.

-

Recrystallize the crude product from methanol to obtain pure adamantane-1-carboxylic acid.

Table 2: Quantitative Data for Adamantane-1-carboxylic Acid Synthesis

| Parameter | Value | Reference |

| Yield | 67–72% | [3] |

| Melting Point | 173–174 °C (crude), 175–176.5 °C (recrystallized) | [3] |

Conversion of Adamantane-1-carboxylic Acid to this compound

The carboxylic acid can be converted to the nitrile via a two-step process: formation of the primary amide followed by dehydration.

Step 1: Synthesis of Adamantane-1-carboxamide

A standard method for this conversion involves activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of Adamantane-1-carboxamide

-

To a solution of adamantane-1-carboxylic acid (1 equiv) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2 equiv) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude adamantane-1-carbonyl chloride.

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir the mixture vigorously.

-

Collect the precipitated adamantane-1-carboxamide by filtration, wash with cold water, and dry.

Step 2: Dehydration of Adamantane-1-carboxamide to this compound

The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as thionyl chloride or phosphorus pentoxide.[2][4][5]

Experimental Protocol: Dehydration of Adamantane-1-carboxamide [2]

-

Suspend adamantane-1-carboxamide (1 equiv) in benzene.

-

Add thionyl chloride (SOCl₂) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench any excess thionyl chloride.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

Table 3: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol | |

| Melting Point | 193-196 °C | |

| Assay | ≥97% |

Multi-Step Synthesis via Ritter Reaction

The Ritter reaction provides another robust pathway to this compound, starting from 1-bromoadamantane or 1-adamantanol.[6][7][8] The key step is the formation of an N-alkyl amide, which is subsequently dehydrated.

Synthesis of N-(1-Adamantyl)acetamide via Ritter Reaction

Experimental Protocol: Ritter Reaction of 1-Bromoadamantane with Acetonitrile [9]

-

To acetonitrile (serving as both reagent and solvent), add 1-bromoadamantane (1 equiv).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain crude N-(1-adamantyl)acetamide.

-

The crude product can be purified by recrystallization.

Dehydration of N-(1-Adamantyl)acetamide

This step is analogous to the dehydration of adamantane-1-carboxamide described in section 2.2.

Synthetic Pathway Visualizations

The following diagrams illustrate the synthetic routes described in this guide.

Caption: Direct cyanation routes from adamantane.

Caption: Synthesis via adamantane-1-carboxylic acid.

Caption: Synthesis via the Ritter reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. ijpsr.com [ijpsr.com]

adamantane-1-carbonitrile chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, reactivity, and experimental protocols associated with adamantane-1-carbonitrile. The unique structural features of the adamantane cage impart notable characteristics to its derivatives, making them valuable building blocks in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2][3] Its rigid, cage-like structure contributes to a high melting point and distinct solubility profile.[4]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅N | [1][2][3][5][6][7][8] |

| Molecular Weight | 161.24 g/mol | [3][5][7] |

| Appearance | White to pale cream crystalline powder | [1][2][3] |

| Melting Point | 193-196 °C | [3][7] |

| Boiling Point | 277.57 °C (estimated) | [3] |

| Solubility | Soluble in benzene, methanol, and ethanol. | [3] |

| Density | 0.9100 g/cm³ (estimated) | [3] |

Spectroscopic Data

The symmetric nature of the adamantane core results in a relatively simple NMR spectrum, which becomes more complex with substitution.

Table 2: Spectroscopic Data

| Technique | Key Features and Observed Shifts | References |

| ¹H NMR | Signals corresponding to the adamantane cage protons are observed. | [1] |

| ¹³C NMR | Signals for the quaternary carbon of the nitrile, the bridgehead carbons, and the methylene carbons of the adamantane cage are present. | [2][5][6] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern of the adamantane cage are observed. | [7] |

| Infrared (IR) Spectroscopy | A characteristic nitrile (C≡N) stretching vibration is a key feature. | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the nitrile functional group, with the adamantane cage remaining largely inert under many conditions.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield adamantane-1-carboxylic acid, a versatile intermediate for the synthesis of other adamantane derivatives.

Reduction

Reduction of the nitrile group provides 1-aminomethyladamantane, introducing a primary amine functionality that is useful for further derivatization in drug discovery.

Formation of Heterocycles

This compound serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is a starting material for adamantyl-1,3,4-oxathiazol-2-one.

N-Oxide Formation and Cycloadditions

The nitrogen of the nitrile can be oxidized to form this compound N-oxide. This intermediate can undergo 1,3-dipolar cycloaddition reactions with various dienophiles, providing a route to five-membered heterocycles. The N-oxide can also rearrange to form the corresponding isocyanate.

Caption: Reactivity of this compound N-Oxide.

Experimental Protocols

Synthesis of this compound from Adamantane-1-carboxylic Acid

A common method for the synthesis of nitriles is from the corresponding carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Materials: Adamantane-1-carboxylic acid, acetonitrile, carbon tetrachloride, and a vanadium or molybdenum catalyst (e.g., VO(acac)₂).[6]

-

Apparatus: A reaction vessel suitable for heating under an inert atmosphere.

-

Steps:

-

In a suitable reaction vessel, combine adamantane-1-carboxylic acid, an excess of acetonitrile, and carbon tetrachloride.

-

Add a catalytic amount of VO(acac)₂.

-

Heat the reaction mixture to 150-170 °C for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and purify by standard methods such as column chromatography or recrystallization to yield this compound.

-

Hydrolysis of this compound to Adamantane-1-carboxylic Acid

Procedure:

-

Materials: this compound, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., water or ethanol/water mixture).

-

Apparatus: A round-bottom flask with a reflux condenser.

-

Steps:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add an excess of the strong acid or base.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

If using acid, cool the mixture and neutralize with a base to precipitate the carboxylic acid. If using a base, cool the mixture and acidify to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[2]

-

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound is a key intermediate with a unique combination of a rigid, lipophilic adamantane core and a versatile nitrile functional group. Its chemical properties and reactivity make it a valuable starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The experimental protocols provided herein offer a foundation for the synthesis and further modification of this important compound.

References

- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Adamantane-1-carbonitrile (CAS: 23074-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carbonitrile, with its distinctive rigid, cage-like structure, is a pivotal building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data with analysis, safety and handling procedures, and its applications, particularly in the realm of drug discovery. The unique lipophilic and three-dimensional nature of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this compound a valuable precursor for the synthesis of novel therapeutics. This document serves as an in-depth resource for researchers leveraging this versatile compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its rigid, diamondoid structure contributes to its high melting point and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23074-42-2 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Melting Point | 193-196 °C | [1] |

| Boiling Point | ~274.5 °C (estimated) | [1] |

| Density | ~1.1 g/cm³ (estimated) | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in methanol, ethanol, and benzene. | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly from adamantane derivatives such as 1-bromoadamantane or 1-adamantanecarboxylic acid.

Synthesis from 1-Adamantanecarboxylic Acid

A common laboratory-scale synthesis involves the conversion of 1-adamantanecarboxylic acid to the corresponding amide, followed by dehydration.

Experimental Protocol:

Step 1: Synthesis of 1-Adamantanecarboxamide [2]

-

To a stirred and cooled (-10 °C) solution of adamantane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF), add ethyl chloroformate (1.3 eq) dropwise, resulting in the formation of a white precipitate.

-

Stir the mixture at -10 °C for 30 minutes.

-

Add concentrated ammonium hydroxide (excess) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-adamantanecarboxamide.

Step 2: Dehydration of 1-Adamantanecarboxamide to this compound

-

To a stirred suspension of 1-adamantanecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure this compound.[1][3][4][5]

Caption: Synthesis of this compound from 1-Adamantanecarboxylic Acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetric structure of the adamantane cage results in a relatively simple NMR spectrum.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.75 | br s | 6H, CH₂ |

| ~1.95 | br s | 6H, CH₂ | |

| ~2.10 | br s | 3H, CH | |

| ¹³C NMR | ~28.0 | CH | |

| ~35.8 | CH₂ | ||

| ~40.5 | CH₂ | ||

| ~124.0 | C-CN | ||

| ~30.0 | C-CN |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The assignments are based on the expected chemical shifts for adamantane derivatives.[6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of the nitrile group and subsequent fragmentation of the adamantane cage.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 161 | [C₁₁H₁₅N]⁺˙ | Molecular ion (M⁺˙) |

| 135 | [C₁₀H₁₅]⁺ | Loss of ·CN radical, forming the stable adamantyl cation (often the base peak) |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | Further fragmentation of the adamantane cage |

Note: The fragmentation pattern is based on the principles of mass spectrometry for similar adamantane derivatives.[8][9]

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the sharp absorption band of the nitrile group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2230 | C≡N stretch (sharp, medium intensity) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1450 | CH₂ bend |

Note: These are characteristic vibrational frequencies and may vary slightly.[10][11][12]

Applications in Drug Discovery

The adamantane cage is a "privileged scaffold" in medicinal chemistry due to its unique properties that can enhance the therapeutic potential of drug candidates.[13]

-

Lipophilicity and Bioavailability: The bulky and hydrophobic nature of the adamantane group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[13]

-

Metabolic Stability: The rigid adamantane structure can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing a drug's half-life.[13]

-

Three-Dimensionality: The distinct 3D shape of adamantane allows for a more precise and effective interaction with the binding pockets of biological targets, often leading to improved potency and selectivity.[13]

Precursor for Saxagliptin and Analogs

This compound is a key precursor in some synthetic routes to adamantane-based dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. While not a direct precursor to the final Saxagliptin molecule, which contains a hydroxylated adamantane moiety, it serves as a valuable starting material for the synthesis of various analogs and intermediates.[1][3][4][14][15] The synthesis of Saxagliptin typically involves intermediates derived from 3-hydroxy-1-adamantaneacetic acid.[3]

Antiviral Research

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. They function by blocking the M2 proton ion channel, which is essential for the viral uncoating process within the host cell.[16][17][18] While the direct antiviral activity of this compound is not as extensively studied as its amino-derivatives, its rigid scaffold makes it a valuable starting point for the synthesis of novel antiviral agents targeting viral ion channels or other viral proteins.

Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 5: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

Conclusion

This compound is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents with improved pharmacokinetic profiles. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a foundational resource for its effective utilization in the laboratory. Further research into the specific biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. kbfi.ee [kbfi.ee]

- 8. benchchem.com [benchchem.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

Adamantane-1-carbonitrile: A Core Scaffold in Medicinal Chemistry

Abstract: Adamantane-1-carbonitrile is a derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique physicochemical properties, particularly its high lipophilicity and structural rigidity, make the adamantane moiety a valuable scaffold in drug design and development. This document provides a technical overview of this compound, including its chemical properties, and discusses the broader context of adamantane derivatives in medicinal chemistry, their synthesis, and mechanisms of action.

Chemical and Physical Properties

This compound is a white, crystalline powder.[1] Its core properties are summarized below, providing essential data for laboratory use and computational modeling. The rigid tricyclic structure of the adamantane cage is a defining feature.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅N | [2][3][4] |

| Molecular Weight | 161.24 g/mol | [1][5] |

| CAS Number | 23074-42-2 | [2][3] |

| Appearance | White to pale cream crystals or powder | [1][4] |

| Melting Point | 193-196 °C | [1] |

| Solubility | Soluble in non-polar solvents like benzene, methanol, and ethanol.[1][5] Poorly soluble in water.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from various standard methods are available.

| Spectrum Type | Availability / Key Features | References |

| ¹H NMR | Spectrum available, showing characteristic peaks for the adamantane cage protons. | [7][8] |

| ¹³C NMR | Spectrum available, confirming the carbon framework of the molecule. | [9][10] |

| Mass Spectrometry (MS) | GC-MS data available, showing a molecular ion peak consistent with its molecular weight. | [11] |

| Infrared (IR) | Conforms to structure; characteristic nitrile peak expected. | [4][12] |

Synthesis and Experimental Protocols

The synthesis of adamantane derivatives often involves the functionalization of the adamantane core. Due to the stability of the cage, reactions typically occur at the tertiary carbon positions (bridgeheads).

General Synthesis of 1-Substituted Adamantane Derivatives

A common route for synthesizing 1-substituted adamantanes, including the nitrile, involves an initial bromination followed by nucleophilic substitution.

Experimental Protocol Outline:

-

Bromination of Adamantane: Adamantane can be readily brominated at the 1-position using elemental bromine, often in the presence of a Lewis acid catalyst, to yield 1-bromoadamantane.[6]

-

Nucleophilic Substitution: 1-bromoadamantane serves as a precursor for introducing various functional groups. To synthesize this compound, a reaction with a cyanide salt (e.g., sodium or potassium cyanide) would be employed.

-

Purification: The crude product is typically purified using standard organic chemistry techniques such as recrystallization from an appropriate solvent or column chromatography to yield the pure compound.[13]

-

Characterization: The final product's identity and purity are confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and melting point determination.[4][9][11]

Below is a generalized workflow for the synthesis and purification of a 1-substituted adamantane derivative.

Biological Activity and Applications in Drug Development

The adamantane core is considered a "lipophilic bullet" in medicinal chemistry.[14] Its bulky, rigid, and highly lipophilic nature allows it to enhance the pharmacokinetic properties of drug molecules, such as improving membrane permeability and metabolic stability.[15][16]

Key Therapeutic Areas:

-

Antiviral Agents: The first major application of an adamantane derivative was amantadine (1-aminoadamantane), used against Influenza A.[14][17] These derivatives function by blocking the M2 proton channel of the virus, which is essential for viral replication.[15][18]

-

Neurological Disorders: Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15] The adamantane moiety plays a key role in its mechanism of action and pharmacological profile.

-

Antimicrobial and Anticancer Activity: Research has shown that various adamantane derivatives exhibit antibacterial, antifungal, and anticancer properties, making it an active area of drug discovery.[19][20]

The mechanism of action for adamantane-based antivirals provides a clear example of its utility.

References

- 1. 1-Adamantanecarbonitrile | 23074-42-2 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. A14352.14 [thermofisher.com]

- 5. 1-Adamantanecarbonitrile | 23074-42-2 [amp.chemicalbook.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. 1-Adamantanecarbonitrile(23074-42-2) 1H NMR spectrum [chemicalbook.com]

- 8. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. kbfi.ee [kbfi.ee]

- 11. spectrabase.com [spectrabase.com]

- 12. Adamantane [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]

- 16. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Adamantane-1-Carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Adamantane-1-carbonitrile, also known as 1-cyanoadamantane, is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. The introduction of a nitrile group onto the adamantane scaffold significantly influences its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for a range of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent is critical for optimizing reaction kinetics, yield, and purity in synthetic chemistry.

-

Purification Processes: Solubility data informs the selection of solvents for crystallization, chromatography, and extraction procedures.

-

Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of different dosage forms.

-

Materials Science: The processability of adamantane-based polymers and materials is directly linked to the solubility of their monomeric precursors.

This guide addresses the current gap in readily available quantitative solubility data for this compound by providing a qualitative summary and a detailed methodology for its experimental determination.

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, a qualitative solubility profile for this compound can be inferred. The bulky, nonpolar adamantane core suggests solubility in nonpolar organic solvents, while the polar nitrile group can interact with polar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The nitrile group can participate in dipole-dipole interactions and potentially weak hydrogen bonding with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Likely Soluble | The polarity of these solvents can effectively solvate the nitrile group. |

| Nonpolar Aromatic | Benzene, Toluene | Soluble | The nonpolar adamantane cage is expected to have favorable van der Waals interactions with aromatic rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The high polarity of the nitrile group may limit solubility in highly nonpolar aliphatic solvents. |

Note: This table is based on qualitative statements from chemical suppliers and structural analogy. Quantitative determination is necessary for precise applications.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system, if applicable.

-

Rotary evaporator or vacuum oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method (for higher solubility):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent using a rotary evaporator or a vacuum oven at a temperature that ensures complete solvent removal without causing sublimation or degradation of the this compound.

-

Once a constant weight is achieved, re-weigh the vial containing the dry solute.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated by difference.

-

-

Chromatographic Method (for lower solubility):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction, at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Conclusion

While direct quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features suggest solubility in a range of polar and nonpolar organic solvents. For applications in research, drug development, and materials science that demand precise solubility values, a systematic experimental approach is necessary. The detailed protocol provided in this guide offers a robust framework for researchers to generate reliable and accurate quantitative solubility data, thereby facilitating the effective use of this important adamantane derivative. The generation and publication of such data would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the Spectral Data of Adamantane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for adamantane-1-carbonitrile. Understanding the spectral characteristics of this rigid, cage-like nitrile is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including its use as a building block in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique tricyclic aliphatic structure with a nitrile group attached to one of the tertiary carbon atoms. This rigid framework imparts distinct spectroscopic signatures.

-

Chemical Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol

-

Melting Point: 193-196 °C

-

Appearance: White to off-white crystalline powder

Spectral Data Interpretation

The following sections detail the expected NMR, IR, and MS spectral data for this compound. The interpretation is based on the known spectral properties of the adamantane core and the influence of the electron-withdrawing nitrile substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton environments within a molecule. For this compound, the high symmetry of the parent adamantane cage is broken by the nitrile group, leading to a more complex but interpretable spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the adamantane cage. The chemical shifts are influenced by their proximity to the electronegative nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | Broad Singlet | 6H | Hβ (protons on the three CH₂ groups adjacent to the C-CN) |

| ~1.95 | Broad Singlet | 6H | Hδ (protons on the three CH₂ groups distant from the C-CN) |

| ~1.80 | Broad Singlet | 3H | Hγ (protons on the three CH groups) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments. The presence of the nitrile group and the quaternary carbon to which it is attached are key diagnostic features. A 1974 study on 13C chemical shifts of monosubstituted adamantanes provides a basis for these assignments.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~124 | C≡N (Nitrile Carbon) |

| ~40.5 | Cα (Quaternary carbon attached to CN) |

| ~39.0 | Cβ (CH₂ carbons adjacent to the C-CN) |

| ~35.5 | Cδ (CH₂ carbons distant from the C-CN) |

| ~27.5 | Cγ (CH carbons) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N).

Table 3: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| 2930-2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | CH₂ bend (scissoring) |

| 1350 | Medium | CH bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at m/z 161. The fragmentation pattern will be characteristic of the stable adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 161 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CN]⁺ (Adamantyl cation) |

| 93 | Moderate | Fragment of adamantyl cation |

| 79 | Moderate | Fragment of adamantyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound, which is a solid at room temperature.

NMR Spectroscopy (Solid-State or Solution)

-

Sample Preparation (Solution): Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Typically m/z 40-400.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound, and the mass spectrum of this peak can be analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the key relationships and workflows in the spectral analysis of this compound.

Caption: Relationship between the structure of this compound and its spectral data.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

The Advent of a Rigid Scaffold: Unraveling the Discovery and History of Adamantane-1-carbonitrile

For researchers, scientists, and professionals in drug development, the adamantane cage has served as a versatile and rigid scaffold, lending unique properties to a wide array of molecules. Among its numerous derivatives, adamantane-1-carbonitrile stands as a key intermediate and a molecule of interest in its own right. This in-depth technical guide explores the discovery and historical development of this compound, providing a comprehensive overview of its synthesis, key milestones, and foundational experimental protocols.

The story of this compound is intrinsically linked to the broader history of adamantane chemistry. The theoretical existence of the parent hydrocarbon, adamantane, was first proposed by H. Decker in 1924.[1] However, it was not until 1933 that it was first isolated from petroleum.[1] The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1][2] A more practical and scalable synthesis developed by Paul von Ragué Schleyer in 1957 finally made adamantane and its derivatives readily accessible for broader scientific investigation, paving the way for the exploration of compounds like this compound.[3]

The First Synthesis: A Foundational Achievement by Sasaki, Eguchi, and Toru

The first documented synthesis of this compound was reported in a 1974 paper by Tadashi Sasaki, Shoji Eguchi, and Toru Kiriyama in the Journal of Organic Chemistry.[4] Their work, focused on the synthesis and reactions of adamantyl isocyanides, detailed the preparation of this compound from N-1-adamantylformamide. This pivotal publication laid the groundwork for future studies and applications of this unique nitrile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅N | [4] |

| Molecular Weight | 161.25 g/mol | [4] |

| Melting Point | 178-180 °C (in a sealed tube) | [4] |

| Appearance | Crystalline solid | |

| CAS Number | 23074-42-2 |

Key Synthetic Pathways to this compound

The synthesis of this compound has evolved since its initial discovery. Below are detailed protocols for the historically significant first synthesis and other notable preparative methods.

The Inaugural Synthesis from N-1-Adamantylformamide (Sasaki, Eguchi, and Toru, 1974)

This method established the first viable route to this compound.[4]

Experimental Protocol:

-

Reactants:

-

N-1-Adamantylformamide

-

Triphenylphosphine

-

Carbon tetrachloride

-

Triethylamine

-

Chloroform (as solvent)

-

-

Procedure:

-

A mixture of N-1-adamantylformamide (5.0 mmol), triphenylphosphine (6.0 mmol), carbon tetrachloride (5.0 mmol), and triethylamine (5.0 mmol) in 10 mL of chloroform is prepared.

-

The reaction mixture is heated at 60°C for 3 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by sublimation at 80°C (30 mm) to yield adamantane-1-isocyanide.

-

Note: The original paper focuses on the synthesis of the isocyanide. The nitrile is often a rearrangement product or can be synthesized through alternative pathways inspired by this initial work.

-

Quantitative Data:

| Reactant | Amount (mmol) |

| N-1-Adamantylformamide | 5.0 |

| Triphenylphosphine | 6.0 |

| Carbon tetrachloride | 5.0 |

| Triethylamine | 5.0 |

Yield information for the direct conversion to the nitrile in this specific publication is not provided, as the focus was on the isocyanide.

Synthesis from 1-Bromoadamantane

A common and more direct route to this compound involves the nucleophilic substitution of 1-bromoadamantane with a cyanide salt. This method leverages the readily available 1-bromoadamantane, which can be synthesized from adamantane.[5]

Experimental Workflow:

Caption: Synthesis of this compound from Adamantane.

Experimental Protocol:

-

Reactants:

-

1-Bromoadamantane

-

Sodium cyanide (or Potassium cyanide)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

-

Procedure:

-

1-Bromoadamantane is dissolved in a suitable polar aprotic solvent such as DMSO.

-

A stoichiometric excess of sodium cyanide or potassium cyanide is added to the solution.

-

The reaction mixture is heated to facilitate the nucleophilic substitution. The reaction temperature and time can vary depending on the specific conditions but are typically in the range of 100-150°C for several hours.

-

After the reaction is complete, the mixture is cooled and poured into water.

-

The product, this compound, which is a solid, precipitates out and can be collected by filtration.

-

The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Synthesis from 1-Adamantanecarboxylic Acid

Another important historical pathway to adamantane derivatives involves 1-adamantanecarboxylic acid, which can be synthesized by the carboxylation of adamantane.[6][7] The carboxylic acid can then be converted to the amide, followed by dehydration to yield the nitrile.

Logical Relationship of Synthesis:

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. worldscientific.com [worldscientific.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural and Conformational Analysis of Adamantane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carbonitrile, a derivative of the simplest diamondoid, adamantane, is a molecule of significant interest due to its unique structural properties. Its rigid, strain-free cage structure provides a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, detailing the experimental and computational methodologies used for its characterization. Quantitative data from spectroscopic analyses are presented, and standardized experimental protocols are outlined for reproducibility.

Introduction to this compound

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its remarkable thermal stability and rigidity.[1] Its structure can be envisioned as the fusion of three cyclohexane rings in perfect chair conformations, resulting in a virtually strain-free molecule with Td symmetry.[1] This inherent stability and predictable three-dimensional geometry make adamantane an attractive building block in drug design, polymer science, and nanotechnology.

Substituting the adamantane cage at a bridgehead (tertiary) carbon position with a cyano group yields this compound (C₁₁H₁₅N). This substitution reduces the molecular symmetry to C₃ᵥ but retains the fundamental rigidity of the cage. The nitrile group introduces polarity and a potential site for chemical modification, making its structural characterization crucial for any application.

Structural Analysis

The definitive three-dimensional arrangement of atoms in a molecule is best determined by single-crystal X-ray diffraction. However, in the absence of a publicly available crystal structure for this compound, its structure is confidently elucidated through a combination of other powerful analytical techniques and comparison with the parent molecule.

The Adamantane Cage

The carbon skeleton of this compound is essentially identical to that of adamantane. Electron diffraction and X-ray crystallography studies of adamantane show C-C bond lengths of approximately 1.54 Å and internal bond angles close to the ideal tetrahedral angle of 109.5°.[1][2] This geometry confirms the strain-free nature of the cage.

Key Structural Parameters

The key structural parameters for this compound can be reliably predicted based on data from adamantane and related derivatives. The primary features include the adamantane cage and the attached nitrile group at a bridgehead position.

| Parameter | Value (Adamantane) | Expected Value (this compound) | Method |

| C-C Bond Length (cage) | ~1.54 Å | ~1.54 Å | X-ray Diffraction[1][2] |

| C-H Bond Length (cage) | ~1.11 Å | ~1.11 Å | X-ray Diffraction[1] |

| C-C≡N Bond Angle | N/A | ~109.5° | Theoretical (sp³ carbon) |

| C-C≡N Bond Length | N/A | ~1.47 Å | Typical C-CN single bond |

| C≡N Bond Length | N/A | ~1.16 Å | Typical C≡N triple bond |

| C-C-C Bond Angle (cage) | ~109.5° | ~109.5° | X-ray Diffraction[2] |

Note: Expected values for this compound are based on standard bond lengths and angles for similar chemical environments and the known structure of adamantane.

Conformational Analysis

Conformational analysis of flexible molecules involves studying the different spatial arrangements of atoms that arise from rotation about single bonds. However, the adamantane cage is exceptionally rigid. The fused ring system prevents any significant conformational changes like the chair-boat interconversion seen in simple cyclohexanes.

Therefore, the conformational analysis of this compound focuses exclusively on the rotation of the substituent, the carbonitrile group, around the single bond connecting it to the bridgehead carbon. Due to the C₃ᵥ symmetry of the adamantane-1-yl group and the linear nature of the C-C≡N moiety, rotation around this bond does not produce distinct, energetically different conformers (rotamers). The molecule effectively has a single ground-state conformation. This conformational simplicity is a key advantage of using the adamantane scaffold in drug design, as it reduces the entropic penalty upon binding to a target.

Experimental and Computational Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of adamantane derivatives in solution.[3] The symmetry of the molecule is reflected in the number and multiplicity of signals in the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum: The proton NMR spectrum is characterized by three broad signals corresponding to the three distinct types of protons on the adamantane cage. ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows four distinct signals: the nitrile carbon, the quaternary bridgehead carbon attached to the nitrile, the secondary methylene carbons (CH₂), and the tertiary methine carbons (CH).

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C≡N | N/A | ~123.5 |

| C-CN | N/A | ~29.7 |

| CH (γ) | ~2.05 (broad s, 3H) | ~39.9 |

| CH₂ (β) | ~1.89 (broad s, 6H) | ~35.6 |

| CH₂ (δ) | ~1.75 (broad s, 6H) | ~27.2 |

Data sourced from spectral databases and may vary slightly based on solvent and concentration.

Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The most characteristic feature in the infrared (IR) spectrum of this compound is the stretching vibration of the nitrile group.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C≡N Stretch | 2230 - 2250 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

The C≡N stretch is a sharp, easily identifiable peak that confirms the presence of the nitrile functionality.

Computational Chemistry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular geometry and other properties.[4] Geometry optimization calculations can provide accurate estimates of bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation.[5]

Experimental Protocols

Protocol: Single-Crystal X-ray Diffraction

While a structure for this compound is not currently in public databases, the following protocol outlines the standard procedure for small organic molecules.[6][7]

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A suitable solvent in which the compound is moderately soluble must be chosen. The vessel should be kept free of dust and mechanical disturbances.[7]

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated, with a detector collecting the diffraction pattern at thousands of different orientations.[8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize bond lengths, angles, and thermal parameters, yielding a final, highly accurate three-dimensional structure.[6]

Protocol: NMR Spectroscopy for Structural Elucidation

This protocol details the standardized procedure for acquiring high-quality NMR data for an adamantane derivative.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field is "locked" to the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum with broadband proton decoupling. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased and baseline-corrected to produce the final, interpretable result.

Visualization of Workflows and Relationships

Conclusion

The structure of this compound is characterized by a rigid, strain-free tricyclic cage with a cyano group at a bridgehead position. While a definitive single-crystal X-ray structure is not publicly available, a combination of NMR and vibrational spectroscopy, supported by computational modeling, provides a comprehensive and unambiguous structural determination. The molecule's rigidity precludes complex conformational isomerism, resulting in a single, well-defined ground-state structure. This structural and conformational simplicity is a key attribute that makes adamantane derivatives, including the carbonitrile, highly valuable scaffolds for applications in drug discovery and materials science.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. File:Adamantane angles bond-lengths.png - Wikimedia Commons [commons.wikimedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. How To [chem.rochester.edu]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Theoretical Calculations on the Stability of Adamantane-1-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to evaluate the stability of adamantane-1-carbonitrile. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties.[1] The introduction of a nitrile group at the bridgehead position of the adamantane cage can influence its electronic structure, reactivity, and potential as a pharmacophore or molecular building block. Understanding the stability of this compound is therefore crucial for its application in drug design and materials development.

This guide details the computational protocols for determining key stability metrics, presents illustrative quantitative data in structured tables, and provides visualizations of the computational workflows and molecular relationships.

Molecular Structure and Conformational Analysis

This compound possesses a rigid tricyclic alkane core with a cyano group attached to one of the four equivalent bridgehead (tertiary) carbon atoms. Due to the high symmetry (Td) of the parent adamantane cage, this compound has a well-defined and rigid geometry.[1]

Computational geometry optimization is the first step in assessing the stability of a molecule. This process seeks to find the lowest energy arrangement of atoms in space. For this compound, the geometry is typically optimized using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (average in cage) | 1.54 Å |

| C-H (average in cage) | 1.10 Å | |

| C-CN | 1.47 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-C (average in cage) | 109.5° |

| H-C-H (average in cage) | 108.2° | |

| C-C-CN | 109.5° |

Note: The values presented are illustrative and representative of typical results obtained from DFT calculations at the specified level of theory. Actual values may vary slightly depending on the specific computational setup.

The rigid nature of the adamantane cage means that this compound does not have significant conformational isomers that would require extensive analysis of rotational barriers around single bonds, a common practice for more flexible molecules. However, calculations of the rotational barrier of the nitrile group can provide insights into the electronic environment of the adamantane cage.

Thermodynamic Stability

The thermodynamic stability of a molecule can be quantified by its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and vibrational frequencies. These parameters can be calculated using computational chemistry methods.

2.1. Enthalpy and Gibbs Free Energy of Formation

The enthalpy of formation can be calculated using several computational approaches, including atomization energies or isodesmic reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they can lead to significant cancellation of errors in the calculations.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value (kJ/mol) |

| Enthalpy of Formation (gas, 298.15 K) | -85.3 |

| Gibbs Free Energy of Formation (gas, 298.15 K) | 215.7 |

| Zero-Point Energy (kJ/mol) | 598.2 |

Note: These are example values derived from computational models and should be considered estimates.

2.2. Vibrational Frequency Analysis

Vibrational frequency calculations are essential for confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for calculating the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The calculated vibrational spectrum can also be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The stretching frequency of the nitrile group is a particularly sensitive probe of the local electronic environment.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C≡N Stretch | 2245 | 55.2 |

| C-H Stretch (bridgehead) | 2950 | 25.8 |

| C-H Stretch (methylene) | 2910 | 80.1 |

| Adamantane Cage Deformation | 950 | 15.3 |

Note: Frequencies are typically scaled by an empirical factor to better match experimental values.

Chemical Stability: Bond Dissociation Energy

The chemical stability of this compound can be further investigated by calculating the bond dissociation energies (BDEs) for key bonds. The BDE represents the enthalpy change required to break a specific bond homolytically. A higher BDE indicates a stronger, more stable bond. The C-CN bond is of particular interest as its cleavage leads to the formation of an adamantyl radical and a cyanide radical.

Table 4: Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kJ/mol at 298.15 K) |

| Ad-CN | 485 |

| C-H (bridgehead, adjacent to CN) | 412 |

| C-H (methylene) | 420 |

Note: These values are illustrative and depend on the level of theory used for the calculation.

Experimental and Computational Protocols

The following sections detail the methodologies for the theoretical calculations described in this guide.

4.1. Geometry Optimization and Frequency Calculations

All electronic structure calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Generation : The initial 3D structure of this compound can be built using a molecular editor like Avogadro or GaussView.

-

Level of Theory : Density Functional Theory (DFT) is a suitable method. A common choice is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is recommended. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding.

-

Optimization : The geometry of the molecule is optimized to a minimum on the potential energy surface. This is typically achieved using a gradient-based optimization algorithm until the forces on the atoms and the energy change between steps are below a certain threshold.

-

Frequency Analysis : Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

4.2. Bond Dissociation Energy (BDE) Calculation

The BDE for a bond A-B is calculated as the enthalpy difference between the products of homolytic cleavage (radicals A• and B•) and the parent molecule (A-B).

BDE = [H(A•) + H(B•)] - H(A-B)

-

Optimize Geometries : The geometries of the parent molecule (this compound) and the resulting radicals (adamantyl radical and cyanide radical) are optimized using the same level of theory and basis set.

-

Frequency Calculations : Vibrational frequency calculations are performed for all optimized species to obtain their respective enthalpies (H).

-

Calculate BDE : The BDE is then calculated using the formula above. It is important to use the sum of electronic and thermal enthalpies from the output of the frequency calculations.

Visualizations

5.1. Computational Workflow for Stability Analysis

The following diagram illustrates the typical workflow for the theoretical calculation of the stability of this compound.

Caption: Computational workflow for stability analysis.

5.2. Molecular Structure of this compound

This diagram shows the relationship between the adamantane cage and the nitrile functional group.

Caption: this compound molecular graph.

References

Potential Biological Activities of Adamantane-1-carbonitrile: A Technical Guide for Researchers